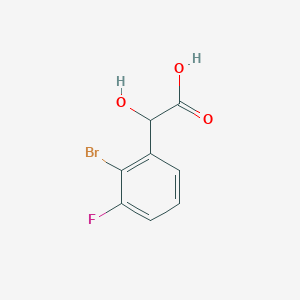
3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of phenylpropanoic acid and contains both hydroxyl and methoxymethyl functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzyl alcohol.
Substitution Reaction: Benzyl alcohol undergoes a substitution reaction with bromoacetone to introduce a propanone group.
Formation of Tosylate Ester: The resulting product reacts with p-toluenesulfonic acid to form the corresponding tosylate ester.
Ketone Formation: The tosylate ester undergoes a ketone formation reaction with ethylene glycol.
Final Hydrolysis: The ethylene glycol ester is hydrolyzed under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
化学反応の分析
Types of Reactions: 3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of 3-oxo-3-(4-(methoxymethyl)phenyl)propanoic acid.
Reduction: Formation of 3-hydroxy-3-(4-(methoxymethyl)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Signal Transduction: It may modulate signal transduction pathways, influencing cell proliferation and apoptosis.
類似化合物との比較
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid:
Ferulic Acid: A related compound with a similar phenylpropanoic acid backbone but different functional groups.
Uniqueness: 3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid is unique due to the presence of both hydroxyl and methoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various therapeutic applications .
特性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
3-hydroxy-3-[4-(methoxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-15-7-8-2-4-9(5-3-8)10(12)6-11(13)14/h2-5,10,12H,6-7H2,1H3,(H,13,14) |
InChIキー |
JMNWGONMNHWZAJ-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC=C(C=C1)C(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13533806.png)





![Decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13533832.png)

![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide](/img/structure/B13533862.png)

